molecular formula C9H8Cl2O2 B13403534 Methyl 4,5-dichloro-2-methylbenzoate

Methyl 4,5-dichloro-2-methylbenzoate

Cat. No.: B13403534
M. Wt: 219.06 g/mol
InChI Key: WWBCYSXGLRRAIW-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dichloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dichloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Products include 4,5-dichloro-2-methylbenzylamine or 4,5-dichloro-2-methylbenzenethiol.

    Oxidation: 4,5-dichloro-2-methylbenzoic acid.

    Reduction: 4,5-dichloro-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 4,5-dichloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4,5-dichloro-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorobenzoate
  • Methyl 3,5-dichlorobenzoate
  • Methyl 2,5-dichlorobenzoate

Uniqueness

Methyl 4,5-dichloro-2-methylbenzoate is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

methyl 4,5-dichloro-2-methylbenzoate

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3

InChI Key

WWBCYSXGLRRAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Cl)Cl

Origin of Product

United States

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